6-O-Desmethyl donepezil hydrochloride
Description
6-O-Desmethyl donepezil hydrochloride is a primary active metabolite of donepezil hydrochloride, a piperidine-derived acetylcholinesterase (AChE) inhibitor used to treat Alzheimer’s disease (AD). Upon oral administration of donepezil hydrochloride, approximately 11% of the dose is metabolized into 6-O-desmethyl donepezil via cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) . This metabolite exhibits AChE inhibitory activity comparable to the parent compound in vitro (IC₅₀ = 0.41 µM vs. donepezil’s 0.12 µM) . Plasma concentrations of 6-O-desmethyl donepezil reach ~20% of donepezil levels after a single 5 mg dose, contributing to prolonged cholinergic effects due to its extended half-life (~70–81.5 h) .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3.ClH/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAYMITWAFPQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Desmethyl donepezil hydrochloride typically involves the demethylation of donepezil. This can be achieved using various reagents and conditions. One common method involves the use of strong acids or bases to facilitate the removal of the methyl group at the 6-position. For instance, the use of boron tribromide (BBr3) in dichloromethane (DCM) at low temperatures is a known method for demethylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-O-Desmethyl donepezil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group at the 6-position can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
Analytical Chemistry
6-O-Desmethyl donepezil hydrochloride serves as a reference standard in analytical chemistry. It is used for quantifying donepezil and its metabolites in various biological samples, ensuring accurate measurements in pharmacokinetic studies.
Pharmacokinetics and Metabolism Studies
Research on the metabolism of donepezil often includes 6-O-desmethyl donepezil to understand its biological activity and pharmacokinetic behavior. Studies have shown that this metabolite can influence the overall pharmacological effects observed in patients treated with donepezil .
- Key Findings :
- Higher plasma concentrations of both donepezil and its metabolite correlate with reduced behavioral and psychological symptoms of dementia (BPSD) in Alzheimer’s patients .
- The half-life of 6-O-desmethyl donepezil is significantly long (>300 hours), which may contribute to persistent clinical effects even after donepezil levels drop .
Clinical Research on Alzheimer's Disease
In clinical settings, 6-O-desmethyl donepezil is investigated for its potential efficacy and safety as a therapeutic agent for Alzheimer's disease. Its role as a metabolite helps researchers evaluate the therapeutic outcomes associated with donepezil therapy.
- Case Studies :
- A study highlighted that patients with higher concentrations of 6-O-desmethyl donepezil showed improved cognitive functions compared to those with lower levels .
- Another investigation into overdose cases revealed that monitoring both donepezil and its metabolite levels is crucial for understanding clinical symptoms and treatment responses .
Drug Development and Formulation
The compound plays a role in the development of new formulations and delivery systems for donepezil. Its pharmacokinetic properties are considered when designing transdermal systems or extended-release formulations aimed at improving patient compliance and therapeutic outcomes .
Table: Comparison of Pharmacokinetic Properties
| Property | Donepezil | 6-O-Desmethyl Donepezil |
|---|---|---|
| Half-Life | ~70 hours | >300 hours |
| Metabolism | CYP2D6, CYP3A4 | CYP2D6, CYP3A4 |
| Primary Action | Acetylcholinesterase Inhibition | Acetylcholinesterase Inhibition |
| Therapeutic Use | Alzheimer's Disease | Investigational use |
Mechanism of Action
6-O-Desmethyl donepezil hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial in alleviating the symptoms of Alzheimer’s disease, which is characterized by a deficiency in cholinergic function .
Comparison with Similar Compounds
Key Findings :
- 6-O-Desmethyl donepezil retains AChE inhibitory activity but is ~3.4-fold less potent than donepezil .
- Both 6-O- and 5-O-desmethyl donepezil inhibit hERG channels with IC₅₀ values similar to donepezil, suggesting comparable cardiac safety risks .
- 5-O-Desmethyl donepezil and donepezil-cis-N-oxide lack significant AChE activity, limiting their therapeutic relevance .
Comparison with Structural Analogs and Derivatives
Structural modifications of donepezil have been explored to enhance potency (Table 2).
Table 2: AChE Inhibition by Donepezil Derivatives
Key Findings :
- 6-O-Alkylation/Benzylation : Derivatives with alkyl/benzyl groups (e.g., 8c ) show improved AChE inhibition compared to 6-O-desmethyl donepezil, with IC₅₀ values approaching donepezil .
- Hydrophobic substituents (e.g., 8g) reduce potency, highlighting the importance of balanced lipophilicity for BBB penetration and target binding .
Pharmacokinetic and Pharmacodynamic Comparisons
Metabolic Pathways
- Route Dependency : Transdermal administration reduces 6-O-desmethyl donepezil formation compared to oral dosing. In humans, transdermal patches yield a 6-O-desmethyl donepezil/donepezil plasma ratio <0.3%, versus 11% with oral delivery .
- Species Variability : Rats exhibit faster donepezil metabolism than humans, with 72.9% of radioactivity excreted in bile vs. 57% in human urine .
Drug-Drug Interactions (DDIs)
- No significant DDIs were observed between donepezil and DHP1401 (a spinosin-containing drug) in beagle dogs, supporting safe co-administration .
Clinical Relevance and Implications
- Efficacy : Despite lower brain penetration, 6-O-desmethyl donepezil contributes to sustained peripheral AChE inhibition, complementing donepezil’s central effects .
- Safety : Shared hERG inhibition between donepezil and its metabolites warrants cardiac monitoring, particularly in patients with predisposing conditions .
- Therapeutic Monitoring : LC-MS/MS methods enable precise quantification of 6-O-desmethyl donepezil in plasma, aiding pharmacokinetic studies .
Q & A
Q. Table 1. Key PK Parameters of 6-O-Desmethyl Donepezil vs. Donepezil
Q. Table 2. Experimental Design for In Vivo Efficacy Studies
| Component | Recommendation | Rationale |
|---|---|---|
| Animal model | App knock-in mice (Alzheimer’s pathology) | Mimics human AChE dynamics |
| Dose | 1 mg/kg donepezil (IP) | Standard for cognitive studies |
| Endpoint | Morris water maze performance | Quantifies spatial memory |
| Metabolite monitoring | LC-MS/MS at T (3–4 h post-dose) | Captures peak exposure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
